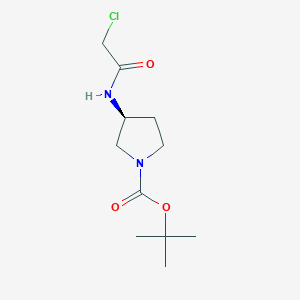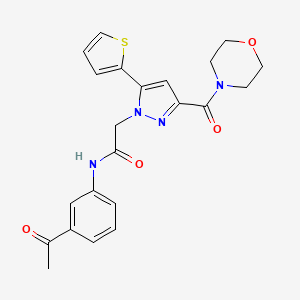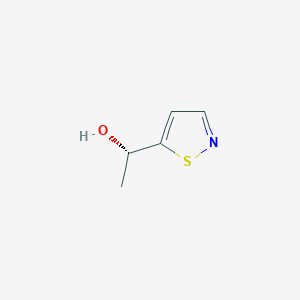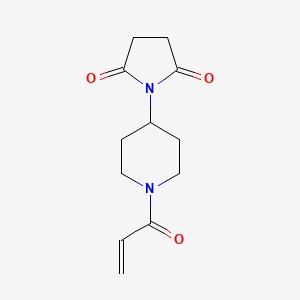
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-2 is a potent inhibitor of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protein, which is involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway plays a critical role in the immune response, and its dysregulation has been linked to various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a potent inhibitor of MALT1, which is a protease that cleaves various signaling proteins, leading to the activation of the NF-κB pathway. The inhibition of MALT1 by N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide blocks the activation of the NF-κB pathway, leading to the inhibition of cell survival and proliferation. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has also been shown to induce cell death in cancer cells by activating the caspase-mediated apoptotic pathway.
Biochemical and Physiological Effects
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to have potent anti-cancer and anti-inflammatory effects in various preclinical studies. The inhibition of MALT1 by N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide leads to the inhibition of cell survival and proliferation, leading to cell death in cancer cells. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is its potency and specificity for MALT1 inhibition. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of MALT1 in various diseases. However, one of the limitations of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is its poor solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide. One potential application of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is in the treatment of cancer, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. Another potential application of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is in the treatment of autoimmune disorders, such as rheumatoid arthritis, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. In addition, further studies are needed to optimize the formulation of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide to improve its solubility and bioavailability. Overall, N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has shown promising results in preclinical studies, and further studies are needed to evaluate its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide involves a multi-step process that includes the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form 3-methylisoxazole-5-carbonyl chloride. The resulting compound is then reacted with 6-morpholinopyrimidine-4-thiol in the presence of triethylamine to form N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide. The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is relatively straightforward and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of MALT1 by N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to block the activation of the NF-κB pathway, which is critical for the survival and proliferation of cancer cells. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to induce cell death in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. In addition, N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has also been studied for its potential application in autoimmune disorders, such as rheumatoid arthritis, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease.
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-10-6-13(22-18-10)17-12(20)8-23-14-7-11(15-9-16-14)19-2-4-21-5-3-19/h6-7,9H,2-5,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHVMJXULQEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine](/img/structure/B2901657.png)

![(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2901659.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)
![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2901665.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901672.png)